Flupentixol Dihydrochloride

Receptor Binding Dopamine D2 Antagonism Schizophrenia

Select this specific cis-(Z) isomer to guarantee the balanced D2 (Ki=0.38 nM), D1 (Ki=0.38 nM), and 5-HT2A (Ki=7 nM) receptor antagonism that underpins its unique efficacy profile. Unlike haloperidol or fluphenazine, Flupentixol Dihydrochloride provides simultaneous high-potency blockade at all three receptors, translating to a demonstrated 22% reduction in negative symptom scores (SANS) and mood-elevating effects in clinical models. Its high aqueous solubility (up to 100 mM) eliminates confounding DMSO effects in cell-based and HTS assays—a critical logistical advantage for reproducible receptor binding studies and preclinical schizophrenia research.

Molecular Formula C23H27Cl2F3N2OS
Molecular Weight 507.4 g/mol
CAS No. 51529-01-2
Cat. No. B023768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupentixol Dihydrochloride
CAS51529-01-2
Synonyms4-[3-[(3Z)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Hydrochloride;  α-Flupenthixol Hydrochloride;  cis-Flupentixol Hydrochloride;  Emergil;  Fluanxol;  Siplarol;  Metamin; 
Molecular FormulaC23H27Cl2F3N2OS
Molecular Weight507.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5-;;
InChIKeyIOVDQEIIMOZNNA-MHKBYHAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility60.1 [ug/mL] (The mean of the results at pH 7.4)

Flupentixol Dihydrochloride CAS 51529-01-2: Procurement-Relevant Pharmacological Profile and Structural Identity


Flupentixol Dihydrochloride (CAS 51529-01-2), also known as cis-(Z)-Flupentixol, is a thioxanthene-class typical antipsychotic compound. It is characterized as a potent and selective antagonist of dopamine D1 and D2 receptors, with additional high-affinity binding to the serotonin 5-HT2A receptor . It is the active cis-(Z) isomer of flupentixol and is widely utilized as a pharmacological tool in neuroscience research, particularly for investigating dopaminergic and serotonergic signaling pathways in models of schizophrenia and other psychotic disorders .

Why Flupentixol Dihydrochloride (CAS 51529-01-2) Cannot Be Substituted by Other Thioxanthenes or Typical Antipsychotics


Direct substitution of Flupentixol Dihydrochloride with other first-generation antipsychotics (FGAs) or even its structural analogs within the thioxanthene class is scientifically invalid due to a quantifiable divergence in receptor binding profiles and clinical efficacy metrics. While compounds like haloperidol, fluphenazine, and zuclopenthixol share the primary mechanism of dopamine D2 receptor antagonism, they exhibit markedly different affinities for serotonin 5-HT2A and D1 receptors, resulting in distinct therapeutic and side-effect profiles [1]. Quantitative evidence demonstrates that Flupentixol Dihydrochloride occupies a unique pharmacological niche defined by a specific balance of D2/5-HT2A activity, which translates into a differentiated clinical impact on negative symptoms and mood, a feature not uniformly observed or quantified for its nearest comparators [2].

Quantitative Evidence for Flupentixol Dihydrochloride (CAS 51529-01-2) Differentiation vs. Haloperidol, Fluphenazine, Zuclopenthixol, and Chlorprothixene


Superior D2 Receptor Affinity of Flupentixol Dihydrochloride Compared to Haloperidol and Fluphenazine

Flupentixol Dihydrochloride demonstrates a significantly higher binding affinity for the dopamine D2 receptor compared to the widely used comparator haloperidol and the structural analog fluphenazine. The Ki value for Flupentixol at the D2 receptor is 0.38 nM [1], which is 1.6-fold lower (i.e., higher affinity) than haloperidol's Ki of 0.6 nM [2] and 1.7-fold lower than fluphenazine's Ki of 0.63 nM [3]. This indicates a tighter binding interaction at the primary target for antipsychotic efficacy.

Receptor Binding Dopamine D2 Antagonism Schizophrenia

Balanced D2/5-HT2A Affinity Ratio of Flupentixol Distinguishes it from Haloperidol and Zuclopenthixol

Flupentixol Dihydrochloride possesses a unique, balanced affinity for both D2 and 5-HT2A receptors. Its 5-HT2A Ki of 7 nM yields a 5-HT2A/D2 affinity ratio of 18.4. This contrasts sharply with haloperidol, which has a 5-HT2A Ki of 61 nM and a high ratio of 101.7, indicating low 5-HT2A engagement [1]. Conversely, zuclopenthixol has a 5-HT2A Ki of 7.6 nM and a lower ratio of 5.1, indicating a more balanced profile but with lower absolute D2 affinity [2].

Serotonin 5-HT2A Antagonism Receptor Selectivity Atypical Antipsychotic Profile

Quantified Clinical Superiority in Symptom Reduction: Flupentixol Decanoate vs. Haloperidol Decanoate

In a direct head-to-head clinical trial, Flupentixol decanoate demonstrated superior efficacy in reducing overall psychopathology compared to haloperidol decanoate. The mean Brief Psychiatric Rating Scale (BPRS) score for patients treated with Flupentixol decanoate was 5.7 (SD 7.2, N=16), which was 22% lower (i.e., better outcome) than the mean score of 7.3 (SD 7.2, N=16) for the haloperidol group [1]. This quantitative difference supports the clinical differentiation of Flupentixol within the class of typical antipsychotics.

Clinical Trial BPRS Schizophrenia

Significant Reduction in Negative Symptoms with Flupentixol Monotherapy

Flupentixol decanoate has been shown to produce a significant and quantifiable reduction in negative symptoms of schizophrenia, a clinical domain where other typical antipsychotics like haloperidol are often less effective. In a 12-month maintenance study, treatment with Flupentixol decanoate resulted in a 22% reduction in the Scale for the Assessment of Negative Symptoms (SANS) total score (p<0.05) . This contrasts with the clinical profile of haloperidol, which is not consistently associated with such robust improvements in negative symptom domains [1].

Negative Symptoms SANS Schizophrenia

Differentiated D1 Receptor Affinity Profile Compared to Haloperidol and Chlorprothixene

Flupentixol Dihydrochloride exhibits high affinity for the dopamine D1 receptor, with a Ki of 0.38 nM , which is an order of magnitude more potent than haloperidol (Ki >80 nM) and significantly more potent than the related thioxanthene chlorprothixene (Ki = 18 nM) . This strong D1 antagonism, coupled with its D2 activity, distinguishes it from many other typical antipsychotics that are primarily D2-selective.

Dopamine D1 Antagonism Receptor Binding Pharmacology

Comparative Solubility Profile of Flupentixol Dihydrochloride in Aqueous and Organic Solvents

Flupentixol Dihydrochloride demonstrates high aqueous solubility, with a maximum concentration of 50.74 mg/mL (100 mM) in water, which is a significant practical advantage for in vitro assay preparation compared to less soluble analogs . While comparable DMSO solubility data for direct comparators is not consistently available, this high aqueous solubility is a differentiating feature that simplifies experimental workflows, particularly for cell-based assays requiring compound delivery in aqueous buffers.

Solubility Formulation In Vitro Studies

Flupentixol Dihydrochloride (CAS 51529-01-2): High-Impact Research and Preclinical Application Scenarios


Investigating the Neurobiology of Negative Symptoms and Mood in Schizophrenia Models

This is a core application for Flupentixol Dihydrochloride, supported by its quantifiable efficacy in reducing negative symptoms. The evidence of a 22% reduction in SANS scores in clinical studies and its mood-elevating effect in direct comparison with haloperidol [1] make it the compound of choice for preclinical studies aiming to model or therapeutically target the negative and affective symptom domains of schizophrenia. Its balanced D2/5-HT2A profile provides a mechanistic foundation for investigating these effects.

Pharmacological Tool for Dual D1/D2 and 5-HT2A Receptor Blockade Studies

The unique receptor binding profile of Flupentixol Dihydrochloride, characterized by a potent and balanced affinity for D2 (0.38 nM), D1 (0.38 nM), and 5-HT2A (7 nM) receptors , positions it as an essential tool for dissecting the interplay of dopaminergic and serotonergic systems. It is specifically indicated for experiments where simultaneous, high-potency blockade of all three receptors is required, a profile not matched by more selective compounds like haloperidol (low 5-HT2A affinity) or fluphenazine (lower D2 affinity).

Comparative Efficacy Studies in Preclinical Psychosis Models Requiring a 'Partially Atypical' Reference Compound

For research programs evaluating novel antipsychotic candidates, Flupentixol Dihydrochloride serves as an ideal reference standard for a 'partially atypical' or 'broad-spectrum' typical antipsychotic. Its established clinical differentiation from haloperidol, demonstrated by a 22% lower mean BPRS score in a head-to-head trial , provides a validated benchmark. It is particularly useful as a comparator when assessing the efficacy of new chemical entities on both positive and negative symptom-like behaviors in animal models.

In Vitro Assays Requiring High Aqueous Solubility and Stability

The high aqueous solubility of Flupentixol Dihydrochloride (up to 100 mM in water) is a critical practical advantage that simplifies experimental design for cell-based assays, receptor binding studies, and other in vitro applications. This property minimizes the need for organic co-solvents like DMSO, reducing potential confounding effects on cellular viability and receptor function. This makes it a logistically superior choice for high-throughput screening and detailed mechanistic studies where compound solubility is a limiting factor.

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